molecular formula C20H24N2O3 B2408158 4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide CAS No. 439096-61-4

4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2408158
CAS No.: 439096-61-4
M. Wt: 340.423
InChI Key: YJNAVIBOYJBQOY-UHFFFAOYSA-N
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Description

The compound “4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the attachment of the cyclohexylcarbonyl and 4-methoxybenzyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring would be a cyclohexylcarbonyl group and a 4-methoxybenzyl group .


Chemical Reactions Analysis

As a pyrrole derivative, this compound might undergo reactions typical of pyrroles, such as electrophilic substitution. The presence of the carbonyl group could also make it susceptible to reactions such as nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Antimalarial Activity

The compound 4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide may find relevance in the field of antimalarial drug discovery. Research has indicated that similar aromatic compounds isolated from marine organisms like Laurencia papillosa demonstrate significant and selective in vitro antimalarial activity. The study of these organisms' secondary metabolite chemistry led to the isolation of compounds such as p-hydroxybenzaldehyde and p-methoxybenzyl alcohol, which were found to be active against malaria. The structural similarity or functional group presence in the compound could make it a candidate for antimalarial activity studies (Wright et al., 1996).

Radical Cyclizations in Organic Synthesis

The compound also may be of interest in the field of organic synthesis, specifically concerning the control of regiochemistry of radical cyclizations. Radical cyclizations are fundamental in constructing carbo- and heterocyclic compounds, including natural products. The nature of the substituent groups and the reaction conditions (like temperature) significantly affect the cyclization's course. Studies on compounds like N-(o-bromobenzyl) enamides, which underwent cyclization to give a tetrahydroisoquinoline derivative, could be relevant to understanding how modifications in the this compound structure could influence its reactivity and the types of cyclization it might undergo (Ishibashi & Tamura, 2004).

Application in CNS Drug Development

Compounds with specific functional groups, particularly heterocycles, have been highlighted for their potential in central nervous system (CNS) drug development. The presence of nitrogen (N), sulfur (S), and oxygen (O) in these compounds forms a significant class of organic compounds with potential CNS activity. Understanding the functional chemical groups in this compound might provide insights into its potential for synthesizing novel CNS drugs (Saganuwan, 2017).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

Properties

IUPAC Name

4-(cyclohexanecarbonyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-25-17-9-7-14(8-10-17)12-22-20(24)18-11-16(13-21-18)19(23)15-5-3-2-4-6-15/h7-11,13,15,21H,2-6,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNAVIBOYJBQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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